Alaphosphin

Antibacterial spectrum Gram-negative bacteria Structure-activity relationship

Alaphosphin is selected for its specific mechanism: active permease-mediated uptake leads to a 100–1000-fold intracellular accumulation of its active moiety. This makes it a superior probe for transport studies and a potent inhibitor of alanine racemase, effective against both penicillin-susceptible and resistant strains. Its ~1-hour half-life and synergy with β-lactams make it ideal for combination therapy research. Procure this compound in ≥98% purity, with meticulous storage and global shipping available for your R&D needs.

Molecular Formula C5H13N2O4P
Molecular Weight 196.14 g/mol
CAS No. 54788-43-1
Cat. No. B1204427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlaphosphin
CAS54788-43-1
Synonymsalafosfalin
alaphosphin
alaphosphin monohydrobromide
alaphosphin, (R-(R*,S*))-isomer
alaphosphin, (S-(R*,R*))-isomer
Ro 03-7008
Molecular FormulaC5H13N2O4P
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)P(=O)(O)O)N
InChIInChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)
InChIKeyBHAYDBSYOBONRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alaphosphin (CAS 54788-43-1): Phosphonodipeptide Antibacterial with Selective Peptidoglycan Biosynthesis Inhibition


Alaphosphin (alafosfalin, L-alanyl-L-1-aminoethylphosphonic acid) is a synthetic phosphonodipeptide antibacterial that mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan [1]. Its mechanism involves active uptake via stereospecific peptide permeases, intracellular peptidase cleavage, and accumulation of the alanine mimetic L-1-aminoethylphosphonic acid to concentrations 100- to 1,000-fold above extracellular levels [2]. This accumulated metabolite competitively or irreversibly inhibits alanine racemase, disrupting cell wall biosynthesis in both Gram-negative and Gram-positive organisms [3].

Alaphosphin vs. Generic Phosphonopeptides: Why Interchangeable Substitution Is Not Supported by Quantitative Evidence


Substituting alaphosphin with structurally related phosphonopeptides introduces quantifiable performance differences. Phosphonopeptides based on aminomethylphosphonic acid as the C-terminal residue are generally less potent than those based on L-1-aminoethylphosphonic acid such as alaphosphin, with significant divergence in antibacterial spectra [1]. Moreover, among dipeptide variants, marked changes in in vitro potency occur depending on the N-terminal amino acid combined with L-Ala(P); alaphosphin (L-Ala-L-Ala(P)) was specifically selected from a range of phosphonopeptides for human evaluation based on its combined antibacterial activity, pharmacokinetics, and stability to intestinal and kidney peptidases [2].

Quantitative Differentiation Guide: Alaphosphin (CAS 54788-43-1) vs. Structural Analogs and Antibiotic Classes


Alaphosphin vs. β-Cl-Ala-β-Cl-Ala: Gram-Negative Activity Comparison

Compared to alaphosphin, the analog β-Cl-Ala-β-Cl-Ala shows markedly inferior activity against Gram-negative bacteria. While alaphosphin maintains activity against a broad spectrum of Gram-negative organisms, β-Cl-Ala-β-Cl-Ala exhibits relatively poor activity against this class, limiting its utility to Gram-positive targets, specifically Staphylococcus aureus where it demonstrates highest activity [1].

Antibacterial spectrum Gram-negative bacteria Structure-activity relationship

Alaphosphin vs. Aminomethylphosphonic Acid-Based Phosphonopeptides: Potency and Spectrum Differences

Phosphonopeptides incorporating aminomethylphosphonic acid as the C-terminal residue are generally less potent than the corresponding compounds based on L-1-aminoethylphosphonic acid, such as alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid). Significant differences in antibacterial spectra were also observed between the two series [1]. Additionally, the activity of L-norvalyl-aminomethylphosphonic acid was essentially unaffected by the presence of D-alanine, whereas the activity of the corresponding L-norvalyl derivative of L-1-aminoethylphosphonic acid was markedly decreased, indicating distinct susceptibility to antagonism [2].

Phosphonopeptide Structure-activity relationship Antibacterial potency

Alaphosphin Activity vs. Penicillin-Susceptible and Penicillin-Resistant Strains: Cross-Resistance Profile

Alaphosphin was equally effective against penicillin-susceptible and penicillin-resistant bacterial strains and showed no cross-resistance with known antibiotics [1]. This distinguishes alaphosphin from β-lactam antibiotics, where penicillin-resistant strains exhibit reduced susceptibility to the comparator class due to shared resistance mechanisms.

Antibiotic resistance Penicillin resistance Cross-resistance

Alaphosphin Synergy with D-Cycloserine and β-Lactam Antibiotics

Combinations of alaphosphin with D-cycloserine or β-lactam antibiotics demonstrated good synergy and increased bactericidal activity [1]. This synergistic behavior represents an additional differentiating feature from analogs that may not exhibit comparable enhancement when combined with cell wall-active agents.

Antibiotic synergy Combination therapy Bactericidal activity

Alaphosphin Intracellular Accumulation: 100- to 1,000-Fold Concentration Gradient

Following active transport by stereospecific peptide permeases and intracellular peptidase cleavage, the alanine mimetic L-1-aminoethylphosphonic acid rapidly accumulates inside susceptible bacterial cells to a concentration 100- to 1,000-fold in excess of that of the precursor peptide in the surrounding medium [1]. This magnitude of intracellular concentration gradient is a distinguishing feature of alaphosphin's mechanism relative to many conventional antibiotics.

Drug transport Intracellular accumulation Pharmacodynamics

Alaphosphin Pharmacokinetics: Human Plasma Half-Life ~1 Hour, Comparable to β-Lactams

The plasma half-life of alaphosphin in humans is approximately 1 hour, very similar to published data on β-lactam antibiotics, enabling matched pharmacokinetics for potential synergistic combination use [1]. Administration of a 500-mg oral dose produced plasma and urine concentrations of intact phosphonodipeptide in excess of in vitro MICs for many pathogenic organisms [2].

Pharmacokinetics Half-life Drug metabolism

Validated Application Scenarios for Alaphosphin (CAS 54788-43-1) Based on Quantitative Evidence


Gram-Negative Antibacterial Research Requiring Broad-Spectrum Activity

Alaphosphin is appropriate for studies targeting Gram-negative pathogens where β-Cl-Ala-β-Cl-Ala is unsuitable due to its poor Gram-negative activity [1]. Alaphosphin maintains activity against a range of Gram-negative organisms, including strains normally isolated from urinary tract infections [2].

Penicillin-Resistant Strain Studies Requiring No Cross-Resistance Confounding

Alaphosphin is equally effective against penicillin-susceptible and penicillin-resistant strains and shows no cross-resistance with known antibiotics [1]. This makes it a suitable tool for investigating antibacterial mechanisms in resistant strains without the confounding influence of β-lactam resistance pathways.

Antibiotic Synergy and Combination Therapy Investigations

Alaphosphin demonstrates good synergy and increased bactericidal activity when combined with D-cycloserine or β-lactam antibiotics [1]. Its pharmacokinetic half-life of ~1 hour in humans matches β-lactam elimination rates, enabling well-matched combination studies [2].

Bacterial Uptake and Intracellular Accumulation Studies

The documented 100- to 1,000-fold intracellular accumulation of the active moiety L-1-aminoethylphosphonic acid [1] makes alaphosphin a valuable probe compound for investigating peptide permease-mediated drug transport and intracellular drug concentration gradients in bacterial systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alaphosphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.